molecular formula C15H14N2O5S2 B580132 Decarbamylcefoxitin Lactone CAS No. 1422023-33-3

Decarbamylcefoxitin Lactone

Cat. No. B580132
M. Wt: 366.406
InChI Key: ZNHLCKJVGCWLCR-CABCVRRESA-N
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Description

Decarbamylcefoxitin Lactone is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.406. It is an impurity of Cefoxitin , a β-lactam antibiotic of the 2nd generation cephalosporins .


Synthesis Analysis

The synthesis of lactones, including Decarbamylcefoxitin Lactone, has been a subject of extensive research. Lactone synthesis involves reactions such as the oxidation of diols under mild reaction conditions . The synthesis of lactones from diols has been mediated by artificial flavins .


Molecular Structure Analysis

The molecular structure of Decarbamylcefoxitin Lactone is complex and involves several key components. The structure of lactones plays a crucial role in their biological activity . The structure of lactones is also important in the formation of γ-lactone rings in ascorbic acid biosynthesis .


Chemical Reactions Analysis

Lactones, including Decarbamylcefoxitin Lactone, undergo various chemical reactions. These reactions include the formation of γ-lactone rings . The lactone intermediate plays a significant role in the amidation of α2,3-linked sialic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of lactones like Decarbamylcefoxitin Lactone contribute to their diverse applications. Lactones are key structural motifs in several important chemicals, such as pharmaceuticals, scents, and polymers, due to their excellent physical and biological properties .

Scientific Research Applications

  • Metabolism and Analysis in Human Urine : A study by Buhs et al. (1974) analyzed cefoxitin and cephalothin, along with their metabolites including decarbamylcefoxitin, in human urine. They used high-performance liquid chromatography for quantification, examining the excretion rate and deacylation extent of these compounds. This research highlights the metabolic processing of cefoxitin, to which decarbamylcefoxitin is a related metabolite, in the human body (Buhs, Maxim, Allen, Jacob, & Wolf, 1974).

  • Impact on Mycobacterium abscessus : Research by Lindman & Dick (2019) explored the interaction of β-lactams like cefoxitin with Mycobacterium abscessus. This study provides insights into the bactericidal mechanisms of β-lactams, potentially implicating the role of metabolites like decarbamylcefoxitin lactone in these processes (Lindman & Dick, 2019).

  • β-Lactamase Inhibition in Mycobacterium abscessus : Dubée et al. (2014) studied the effects of β-lactams on Mycobacterium abscessus, focusing on the β-lactamase enzyme BlaMab. This research may indirectly relate to decarbamylcefoxitin lactone, considering its connection to cefoxitin, a β-lactam antibiotic (Dubée, Bernut, Cortes, Lesne, Dorchêne, Lefebvre, Hugonnet, Gutmann, Mainardi, Herrmann, Gaillard, Kremer, & Arthur, 2014).

  • Metabolism in Animals and Humans : A study by Coombes (1982) on the metabolism of cefotaxime in animals and humans might provide indirect information relevant to decarbamylcefoxitin lactone. The paper explores the metabolic pathways and products of cefotaxime, a drug chemically related to cefoxitin, from which decarbamylcefoxitin lactone derives (Coombes, 1982).

Future Directions

The future directions in the research of lactones like Decarbamylcefoxitin Lactone involve the utilization of microbial genomics. This approach could improve the odds of antibiotic development having a more successful outcome .

properties

IUPAC Name

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHLCKJVGCWLCR-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarbamylcefoxitin Lactone

CAS RN

1422023-33-3
Record name Cefoxitin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
RP Buhs, TE Maxim, N Allen, TA Jacob… - Journal of Chromatography …, 1974 - Elsevier
Cefoxitin, cephalothin and their deacylated metabolites, decarbamylcefoxitin and deacetylcephalothin, have been quantitatively analyzed in whole human urine using high-performance …
Number of citations: 87 www.sciencedirect.com

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